2-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C21H17N3O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.137162174 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Insights
2-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives have been studied for their unique synthesis methods, structural stability, and potential in various applications. Changsheng Wang et al. (2006) explored the synthesis of 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives, highlighting their structural stability and potential in optoelectronic applications due to their electron-withdrawing effects and fluorescence properties (Wang et al., 2006).
Catalytic and Polymerization Properties
The study of palladium(II) complexes by Yuan Han et al. (2009) showed how substituent effects on pyrazole-based remote N-heterocyclic carbene (NHC) complexes can significantly impact their catalytic activities in cross-coupling reactions, suggesting potential for facilitating chemical synthesis and polymerization processes (Han et al., 2009).
Electronic and Optoelectronic Applications
Changsheng Wang et al. (2001) reported on a bis(1,3,4-oxadiazole) system for organic light-emitting diodes (OLEDs), indicating its effectiveness as a hole-blocking material to improve device efficiency, demonstrating the relevance of these compounds in the development of advanced electronic materials (Wang et al., 2001).
Properties
IUPAC Name |
5-(2,2-diphenylethyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-3-9-16(10-4-1)18(17-11-5-2-6-12-17)15-20-23-21(24-25-20)19-13-7-8-14-22-19/h1-14,18H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACXPWUMJWKXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC(=NO2)C3=CC=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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